molecular formula C21H31N7O3 B2380477 7-isopropyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 1014012-01-1

7-isopropyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2380477
CAS No.: 1014012-01-1
M. Wt: 429.525
InChI Key: DYBXBBLWBYZVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-isopropyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine class. This compound is characterized by its unique structural features, including a purine core substituted with various functional groups such as isopropyl, methyl, morpholinoethyl, and trimethylpyrazolyl groups. These substitutions confer distinct chemical and biological properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-isopropyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, the core structure is modified through alkylation and substitution reactions.

    Introduction of Isopropyl and Methyl Groups: These groups are introduced via Friedel-Crafts alkylation or similar reactions, using reagents like isopropyl chloride and methyl iodide.

    Attachment of the Morpholinoethyl Group: This step involves nucleophilic substitution, where a morpholine derivative reacts with an appropriate electrophilic intermediate.

    Addition of the Trimethylpyrazolyl Group: The final step includes the coupling of the trimethylpyrazolyl moiety, often through a condensation reaction with a pyrazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Key considerations include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the purine ring or the pyrazole moiety, using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the morpholinoethyl and pyrazole positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound has potential as a biochemical probe due to its ability to interact with nucleic acids and proteins. It can be used to study enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound is investigated for its pharmacological properties. Its structural similarity to purine nucleotides makes it a candidate for antiviral and anticancer research, where it may inhibit key enzymes involved in DNA replication and repair.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7-isopropyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by mimicking natural substrates or binding to active sites, thereby blocking the normal biochemical pathways. The morpholinoethyl and pyrazole groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in respiratory diseases for its bronchodilator effects.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

Compared to these compounds, 7-isopropyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitutions, which confer distinct chemical reactivity and biological activity. Its combination of isopropyl, morpholinoethyl, and trimethylpyrazolyl groups is not commonly found in other purine derivatives, making it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

3-methyl-1-(2-morpholin-4-ylethyl)-7-propan-2-yl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N7O3/c1-13(2)27-17-18(22-20(27)28-16(5)14(3)15(4)23-28)24(6)21(30)26(19(17)29)8-7-25-9-11-31-12-10-25/h13H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBXBBLWBYZVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CCN4CCOCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.